molecular formula C14H8F2 B13942177 4'-Ethynyl-2,4-difluoro-biphenyl

4'-Ethynyl-2,4-difluoro-biphenyl

Cat. No.: B13942177
M. Wt: 214.21 g/mol
InChI Key: AVUOTFYNSCPADS-UHFFFAOYSA-N
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Description

4’-Ethynyl-2,4-difluorobiphenyl is an organic compound with the molecular formula C14H8F2 It is characterized by the presence of an ethynyl group attached to a biphenyl structure, which also contains two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2,4-difluorobiphenyl typically involves the coupling of 2,4-difluorobiphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 4’-Ethynyl-2,4-difluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-2,4-difluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4’-ethynyl-2,4-difluorobenzaldehyde.

    Reduction: Formation of 4’-ethenyl-2,4-difluorobiphenyl.

    Substitution: Formation of 4’-amino-2,4-difluorobiphenyl or 4’-thiol-2,4-difluorobiphenyl.

Scientific Research Applications

4’-Ethynyl-2,4-difluorobiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4’-Ethynyl-2,4-difluorobiphenyl involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4’-Ethynyl-2-fluorobiphenyl
  • 4’-Ethynyl-4-fluorobiphenyl
  • 4’-Ethynyl-2,4-dichlorobiphenyl

Comparison: 4’-Ethynyl-2,4-difluorobiphenyl is unique due to the presence of two fluorine atoms, which enhance its chemical stability and electronic properties compared to its analogs. The ethynyl group also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H8F2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(4-ethynylphenyl)-2,4-difluorobenzene

InChI

InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16/h1,3-9H

InChI Key

AVUOTFYNSCPADS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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